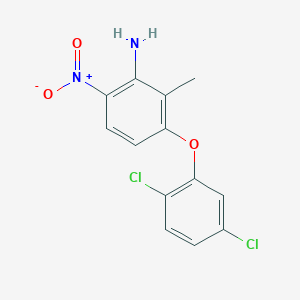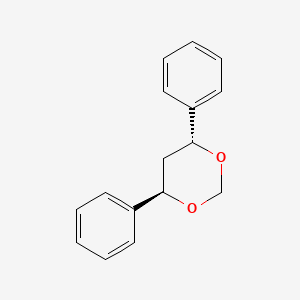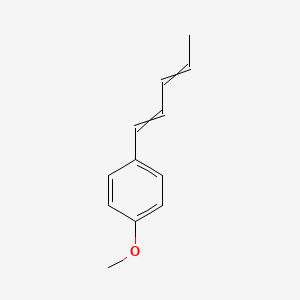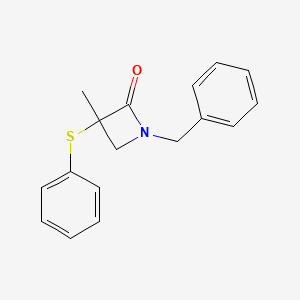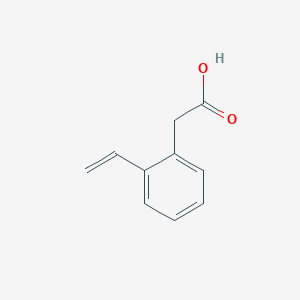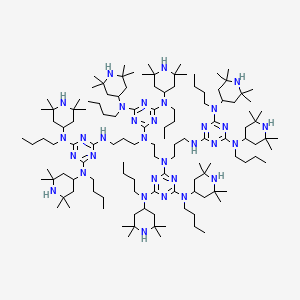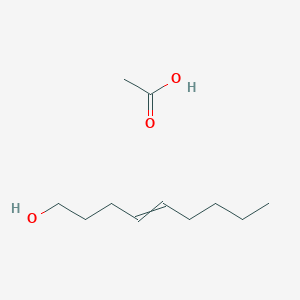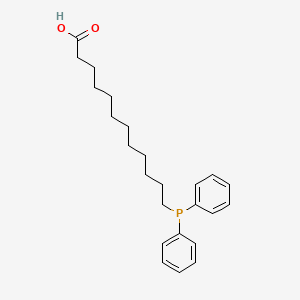
12-(Diphenylphosphanyl)dodecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(Diphenylphosphanyl)dodecanoic acid is an organophosphorus compound that features a phosphanyl group attached to a dodecanoic acid backbone
Méthodes De Préparation
The synthesis of 12-(Diphenylphosphanyl)dodecanoic acid typically involves the reaction of diphenylphosphine with a dodecanoic acid derivative. One common method includes the use of a Grignard reagent to introduce the phosphanyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphanyl group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
12-(Diphenylphosphanyl)dodecanoic acid undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The phosphanyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
12-(Diphenylphosphanyl)dodecanoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 12-(Diphenylphosphanyl)dodecanoic acid exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic processes, enhancing reaction rates and selectivity. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated.
Comparaison Avec Des Composés Similaires
Similar compounds to 12-(Diphenylphosphanyl)dodecanoic acid include other phosphanyl-substituted fatty acids and phosphine ligands. Compared to these compounds, this compound is unique due to its long aliphatic chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Similar Compounds
- Diphenylphosphanylpropanoic acid
- Diphenylphosphanylpentanoic acid
- Triphenylphosphine
These compounds share the phosphanyl group but differ in the length of the aliphatic chain, affecting their solubility and reactivity.
Propriétés
Numéro CAS |
79849-57-3 |
|---|---|
Formule moléculaire |
C24H33O2P |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
12-diphenylphosphanyldodecanoic acid |
InChI |
InChI=1S/C24H33O2P/c25-24(26)20-14-6-4-2-1-3-5-7-15-21-27(22-16-10-8-11-17-22)23-18-12-9-13-19-23/h8-13,16-19H,1-7,14-15,20-21H2,(H,25,26) |
Clé InChI |
CMCJGMODZZVNBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CCCCCCCCCCCC(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



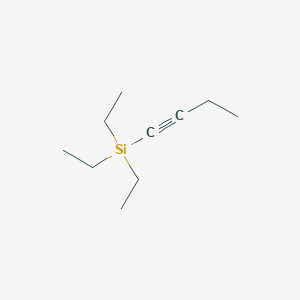
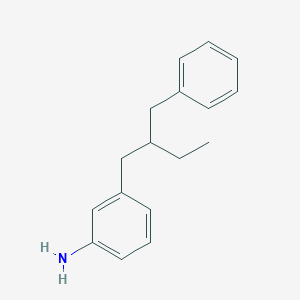
![Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate](/img/structure/B14414470.png)

